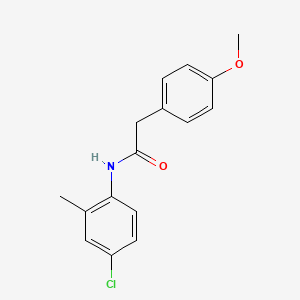![molecular formula C20H16N2OS B5872918 3-(4-methylbenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5872918.png)
3-(4-methylbenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methylbenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is a thieno[2,3-d]pyrimidine derivative that has a unique chemical structure, making it an interesting candidate for further research.
科学的研究の応用
3-(4-methylbenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been found to have potential applications in various fields of scientific research. In medicine, this compound has been reported to exhibit antitumor activity by inducing apoptosis in cancer cells. It has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. In agriculture, this compound has been shown to have herbicidal activity against various weed species, making it a potential candidate for the development of new herbicides. In material science, this compound has been used as a building block for the synthesis of new materials with potential applications in optoelectronics and photonics.
作用機序
The mechanism of action of 3-(4-methylbenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is not yet fully understood. However, it has been reported to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. It has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting that it may have anti-inflammatory effects. The herbicidal activity of this compound is thought to be due to its ability to inhibit photosynthesis in weed species.
Biochemical and Physiological Effects:
3-(4-methylbenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit photosynthesis in weed species. In vivo studies have shown that this compound has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
One advantage of using 3-(4-methylbenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its unique chemical structure, which makes it an interesting candidate for further research. Additionally, this compound has been found to exhibit various biological activities, making it a potential candidate for the development of new drugs and herbicides. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain applications.
将来の方向性
There are many future directions for research on 3-(4-methylbenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one. One direction is to further investigate its mechanism of action in cancer cells and inflammatory diseases. Another direction is to explore its potential applications in material science, such as the development of new materials with optoelectronic and photonic properties. Additionally, further research is needed to explore the potential herbicidal activity of this compound and its potential use in the development of new herbicides.
合成法
The synthesis of 3-(4-methylbenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one can be achieved through a multistep reaction involving the condensation of 4-methylbenzaldehyde with thiourea followed by cyclization with phenylacetyl chloride. The final product can be obtained through recrystallization from ethanol. This method has been reported to yield high purity and good yields of the compound.
特性
IUPAC Name |
3-[(4-methylphenyl)methyl]-6-phenylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c1-14-7-9-15(10-8-14)12-22-13-21-19-17(20(22)23)11-18(24-19)16-5-3-2-4-6-16/h2-11,13H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDUQDIVNDRKKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=C(S3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5872835.png)

![3-(2-methylphenyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5872841.png)

![1-methyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine](/img/structure/B5872853.png)


![N-(4-butylphenyl)-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B5872902.png)

![N-[(4-morpholinylamino)carbonothioyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5872929.png)
![N-(2-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B5872940.png)

![4-ethyl-2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5872949.png)
![N-(3,4-dichlorophenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5872953.png)